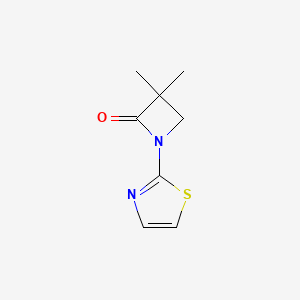
Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate exhibits promising antimicrobial and antifungal activities. Researchers have explored its potential as a novel agent against bacterial pathogens and fungal strains. The compound’s unique structure may interfere with essential cellular processes, making it a valuable candidate for drug development in infectious disease treatment .
Anti-Inflammatory and Analgesic Effects
In preclinical studies, this compound has demonstrated anti-inflammatory and analgesic properties. By modulating specific pathways related to inflammation and pain, it could serve as a basis for designing new pain-relieving medications. Further investigations are needed to understand its mechanisms of action and optimize its therapeutic potential .
Heterocyclic Synthesis
Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate can be used as a building block for synthesizing heterocyclic compounds. Researchers have explored its reactivity in forming fused ring systems, such as pyranoquinolones and related heterocycles. These derivatives often exhibit unique biological activities, making them valuable in drug discovery .
Ulcerogenic Index and Gastric Protection
Studies have investigated the compound’s effects on gastric mucosa and ulcer formation. Its potential to protect against gastric ulcers and reduce ulcerogenic index has been explored. Researchers aim to understand the underlying mechanisms and develop gastroprotective agents based on this scaffold .
Catalysis and Green Chemistry
Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate can serve as a catalyst or reagent in organic transformations. Its unique functional groups and reactivity patterns make it useful in synthetic chemistry. Researchers have employed it in green and sustainable methodologies, emphasizing atom economy and minimal waste .
Enamino Amide Cyclization
The compound has been investigated in the context of enamino amide cyclization. Specifically, it participates in the formation of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. The simplicity and high yield of this synthetic procedure make it an attractive option for accessing pyrrole derivatives .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating gene expression .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, often leading to changes in cellular function or metabolism .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Similar compounds have been found to induce a range of effects at the molecular and cellular levels, often leading to observable changes in biological function or phenotype .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects .
Propriétés
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-28-18(27)14-6-4-13(5-7-14)17(26)24-15-8-2-12(3-9-15)10-16(25)23-11-19(20,21)22/h2-9H,10-11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVTXPCMYRCOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(5-ethylfuran-2-yl)methyl]-N-(1-prop-2-enylpiperidin-4-yl)acetamide](/img/structure/B2441779.png)
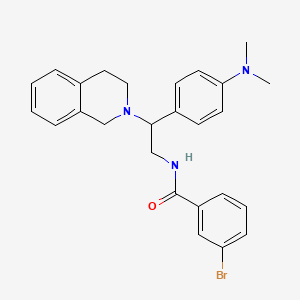
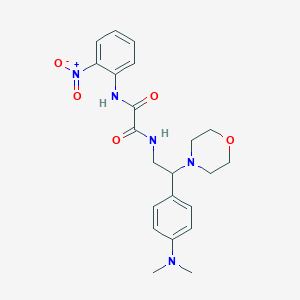
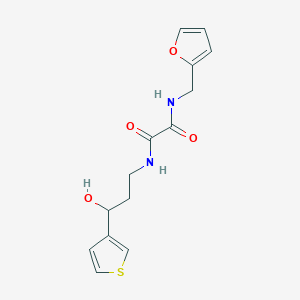

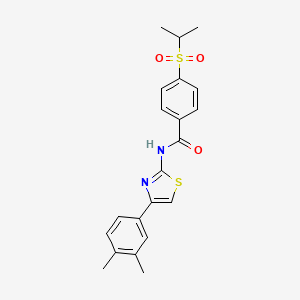


![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)
![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)
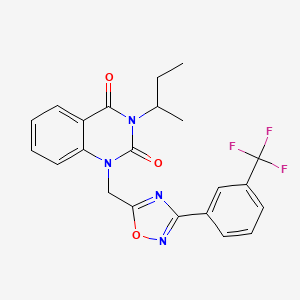
![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2441801.png)
